![molecular formula C8H12N2O4 B2993792 (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid CAS No. 21282-16-6](/img/structure/B2993792.png)

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid, also known as L-pyroglutamic acid, is a naturally occurring amino acid that is found in various foods, such as dairy products, soybeans, and certain fruits and vegetables. This amino acid has been the focus of scientific research due to its potential health benefits and its role in various physiological processes.

Wissenschaftliche Forschungsanwendungen

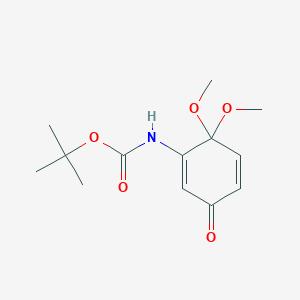

Synthesis of Complex Molecules

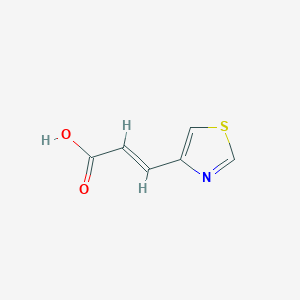

One of the applications involves the synthesis of quinolines and related fused pyridines through Vilsmeier formylation. This process is significant for allowing substitution in various positions on the molecule, demonstrating the compound's versatility as a precursor for synthesizing pyridone and chloropyridine derivatives with potential applications in medicinal chemistry and material science (Hayes & Meth–Cohn, 1979).

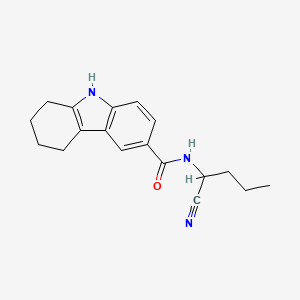

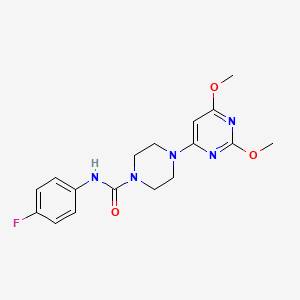

Prediction of Biological Activity

Another significant application is in the prediction of biological activity for novel compounds synthesized from 5-oxopyrrolidine-3-carboxylic acids. These compounds, upon synthesis, have been evaluated using PASS prediction, demonstrating their potential in drug discovery and development for various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).

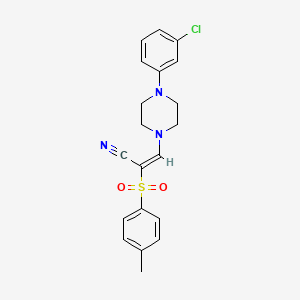

Development of Polycyclic Heterocycles

The synthesis of new 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines and their cyclization into polycyclic heterocycles containing condensed pyrimidine and triazine rings showcases another research application. These heterocycles were evaluated for their antifungal properties, indicating the role of such compounds in developing new antifungal agents (Al-Thebeiti, 2000).

Catalysis in Electrochemical Reduction

In catalysis, (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid derivatives have been explored for enhancing the electrochemical reduction of carbon dioxide. The addition of weak Brönsted acids to iron(0) porphyrins catalyzing CO2 reduction improved catalytic efficiency and product selectivity, underlining the importance of such compounds in environmental chemistry and sustainable energy research (Bhugun, Lexa, & Savéant, 1996).

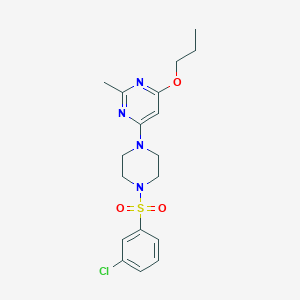

Structural Characterization

Structural characterization of related compounds, such as (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester, through X-ray diffraction and quantum mechanics, provides insights into the geometric and electronic structures. This research aids in understanding the molecular behavior of pyrrole derivatives in various chemical environments and their potential applications in material science and molecular electronics (Duchamp et al., 1983).

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJVJUARZXCJJP-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)

![N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993714.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)